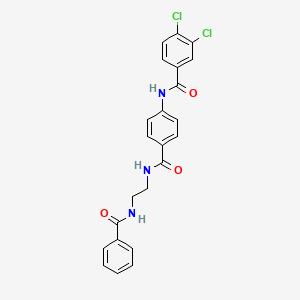

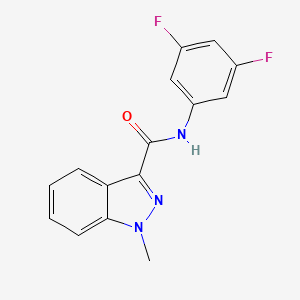

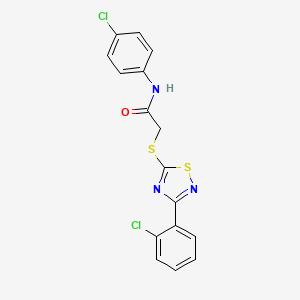

N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not detailed in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide” are not explicitly provided in the sources retrieved .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally related to N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide have been studied for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression regulation. HDAC inhibitors like MS-275 show promise in treating various cancers by inducing tumor cell cycle arrest, differentiation, and apoptosis. A Phase I study highlighted the potential of MS-275, an HDAC inhibitor, in patients with refractory solid tumors and lymphomas, noting its well-tolerated nature and biologically relevant plasma concentrations, suggesting antitumor activity (Gore et al., 2008).

Activation of Waste-Nitrogen Excretion Pathways

N-carbamylglutamate (NCG) and related carbamoyl compounds have been explored for their utility in treating hyperammonemia in conditions like methylmalonic aciduria (MMA). NCG's ability to rapidly decrease plasma ammonia levels in a neonate with MMA without the invasive conventional ammonia-lowering therapeutic options underscores its potential in managing acute neonatal hyperammonaemia (Yap et al., 2016).

Chemoprevention of Breast Cancer

Retinoids, which share a functional moiety with N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide, have been investigated for their chemopreventive effects in breast cancer. Fenretinide (4-HPR), a synthetic retinoid, has been shown to reduce the incidence of experimental tumors in animal models and is characterized by its preferential accumulation in breast tissue over the liver. A phase III study aimed to evaluate the effectiveness of 4-HPR in preventing contralateral primary tumors in women previously treated for breast cancer, highlighting the potential of retinoids in breast cancer chemoprevention (Veronesi et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPVTPUZPYSMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((2-benzamidoethyl)carbamoyl)phenyl)-3,4-dichlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)

![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)

![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)